molecular formula C12H18ClNO2 B1310278 3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline CAS No. 883547-24-8

3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline

Cat. No.: B1310278
CAS No.: 883547-24-8
M. Wt: 243.73 g/mol
InChI Key: APFXPMBDYXPDIY-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline is an aniline derivative featuring a chlorine substituent at the 3-position and a branched alkoxy group (3-methoxy-3-methylbutoxy) at the 4-position of the benzene ring. It is identified by CAS numbers 1204297-01-7 and 1539622-05-3 and is listed as a discontinued product in chemical catalogs .

Properties

IUPAC Name

3-chloro-4-(3-methoxy-3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2/c1-12(2,15-3)6-7-16-11-5-4-9(14)8-10(11)13/h4-5,8H,6-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFXPMBDYXPDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=C(C=C(C=C1)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240271
Record name 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883547-24-8
Record name 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883547-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(3-methoxy-3-methylbutoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable phenylamine precursor.

    Chlorination: The phenylamine is chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The 4-position of the phenyl ring is then etherified with 3-methoxy-3-methyl-butanol under acidic or basic conditions to introduce the butoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenylamines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: The binding can trigger or inhibit biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its branched alkoxy substituent , which distinguishes it from analogs with simpler alkoxy or aryloxy groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline and Analogs
Compound Name Substituents at 4-Position Key Features
This compound 3-Methoxy-3-methylbutoxy Branched alkoxy group; potential steric hindrance and reduced crystallinity
3-Chloro-4-(3-fluorobenzyloxy)aniline 3-Fluorobenzyloxy Aryloxy group with fluorine; used in Lapatinib synthesis
3-Chloro-4-(3,4-dichlorophenoxy)aniline 3,4-Dichlorophenoxy Electron-withdrawing substituents; antitumor applications
3-Chloro-4-fluoroaniline Fluoro Minimal substituent; high reactivity in coupling reactions
3-Chloro-4-(pyridin-2-yl)aniline Pyridin-2-yl Heterocyclic substituent; potential metal coordination sites

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound N/A N/A N/A Likely lipophilic
3-Chloro-4-(3-fluorobenzyloxy)aniline 78–82 387.9 (predicted) 1.306 Moderate polarity
3-Chloro-4-fluoroaniline N/A N/A N/A High reactivity

The branched alkoxy group in the target compound may lower its melting point compared to aryloxy-substituted analogs due to reduced crystallinity.

Stability and Reactivity

  • Electron Effects : The chloro group is electron-withdrawing, while alkoxy/aryloxy groups donate electrons. This balance influences reactivity in electrophilic substitution or coupling reactions.

Biological Activity

3-Chloro-4-(3-methoxy-3-methylbutoxy)aniline, with the CAS number 883547-24-8, is a compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a chloro group and a methoxy-methylbutoxy side chain, suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure

The molecular formula of this compound is C12H18ClNO2C_{12}H_{18}ClNO_2. The compound features a chloro substituent at the para position relative to the aniline nitrogen and a complex ether side chain that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly proteases. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects in conditions where these enzymes are overactive .
  • Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The aniline moiety can form hydrogen bonds and electrostatic interactions with enzyme active sites, leading to inhibition. This mechanism is particularly relevant for protease inhibitors .
  • Membrane Permeability : The methoxy and butoxy groups may enhance the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and reach intracellular targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacteria
Enzyme InhibitionInhibits protease activity
Anti-inflammatoryPotential reduction in inflammation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various aniline derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its utility as an antimicrobial agent in clinical settings.
  • Enzyme Inhibition Mechanism : In vitro assays demonstrated that this compound effectively inhibited the activity of serine proteases at concentrations below 50 μM. This finding supports its potential as a therapeutic agent in diseases characterized by excessive protease activity .

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